molecular formula C12H13NO4 B2603513 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid CAS No. 626223-55-0

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid

Cat. No.: B2603513
CAS No.: 626223-55-0
M. Wt: 235.239
InChI Key: XKSZUYSGUJVOGX-UHFFFAOYSA-N
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Description

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid (CAS 626223-55-0) is a high-purity benzoxazine derivative supplied for advanced pharmacological and microbiological research. This compound, with a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol, serves as a key intermediate and active scaffold in developing novel therapeutic agents . Benzoxazine derivatives are recognized for their diverse biological activities. A primary research application for this chemical class is as inhibitors of kynurenine 3-monooxygenase (KMO), a promising target for treating neurodegenerative and neurological disorders . Furthermore, structurally similar 1,4-benzoxazine compounds have demonstrated significant antimicrobial properties in studies, showing efficacy against a range of bacterial strains including E. coli , S. aureus , and B. subtilis . The broader structural family has also been investigated for antithrombotic applications, highlighting its versatility in medicinal chemistry . The value of this compound lies in its well-defined structure, which allows researchers to explore structure-activity relationships (SAR) and synthesize new derivatives for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

3-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8-2-3-10-9(6-8)13(5-4-12(15)16)11(14)7-17-10/h2-3,6H,4-5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSZUYSGUJVOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid typically involves the condensation of 2-amino-4-methylphenol with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid with structurally or functionally related compounds, emphasizing substituent effects, biological activity, and applications:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Source/Evidence
This compound C₁₂H₁₁NO₄ 6-methyl, 3-oxo, 4-propanoic acid Antimicrobial activity; KMO (kynurenine 3-monooxygenase) inhibitor
3-(7-Bromo-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid C₁₁H₁₀BrNO₄ 7-bromo, 3-oxo, 4-propanoic acid Research chemical (commercially available); uncharacterized bioactivity
3-(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid C₁₁H₁₁NO₃S 3-oxo, 4-propanoic acid, sulfur atom Not explicitly reported; structural analog with potential enzyme interactions
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ Dichlorophenyl, 4-hydroxy Selective antimicrobial activity against E. coli and S. aureus
3-(Methylthio)propanoic acid methyl ester C₅H₁₀O₂S Methylthio, esterified carboxylate Aroma compound in pineapple; no direct therapeutic relevance
2-(6-Acetyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid C₁₃H₁₃NO₅ 6-acetyl, 3-oxo, 4-propanoic acid Uncharacterized; acetyl group may enhance lipophilicity

Key Observations:

Substituent Impact on Bioactivity: The methyl group at position 6 in the target compound may enhance metabolic stability compared to unsubstituted analogs. Sulfur substitution (benzothiazin derivative ) versus oxygen (benzoxazin) affects polarity and hydrogen-bonding capacity, influencing enzyme selectivity.

Enzyme Inhibition: Derivatives like 3-(6-chloro-3-oxo-benzoxazin-4-yl)propanoic acid (KMO inhibitors) highlight the importance of the propanoic acid chain in binding to enzymatic active sites .

Structural Flexibility :

  • Esterified analogs (e.g., methyl/ethyl esters in ) lack the free carboxylic acid group, reducing ionic interactions but increasing volatility (relevant in aroma compounds).

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound logP (Predicted) Water Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 1.85 1.2 2 5
3-(7-Bromo-3-oxo-benzoxazin-4-yl)propanoic acid 2.10 0.8 2 5
3-(3-Oxo-benzothiazin-4-yl)propanoic acid 1.70 1.5 2 5

Table 2: Antimicrobial Activity (MIC Values in µg/mL)

Compound E. coli S. aureus C. albicans
3-(6-Methyl-3-oxo-benzoxazin-4-yl)propanoic acid 32 16 >64
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 8 4 >64

Biological Activity

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. Understanding its biological activity involves exploring its chemical properties, mechanisms of action, and effects on various biological systems.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H13NO4
  • Molecular Weight : 233.24 g/mol
  • CAS Number : 3155602
  • IUPAC Name : this compound
  • Chemical Structure : The benzoxazine structure contributes to its biological activity through potential interactions with biological macromolecules.

Biological Activity Overview

Research has shown that compounds similar to this compound exhibit significant antibacterial and antifungal properties. The following sections delve into specific studies and findings related to its biological activity.

Antibacterial Activity

Several studies have investigated the antibacterial properties of benzoxazine derivatives. Notably:

  • Study Findings :
    • A study assessed various benzoxazine derivatives and found that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong efficacy .
  • Mechanism of Action :
    • It is hypothesized that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Antifungal Activity

In addition to antibacterial properties, research has highlighted antifungal activities:

  • Efficacy Against Fungi :
    • Compounds derived from benzoxazine structures have shown promising antifungal effects against Candida albicans and other fungal strains, with MIC values varying based on structural modifications .
  • Case Studies :
    • A specific case study demonstrated that a related compound exhibited significant antifungal activity with MIC values as low as 0.0048 mg/mL against C. albicans .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

Structural Feature Effect on Activity
Hydroxyl GroupsIncrease solubility and interaction with targets
Methyl SubstituentsModulate lipophilicity and enhance membrane penetration
Benzoxazine RingEssential for interaction with biological targets

Q & A

Q. What are the key methodological steps for synthesizing 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid?

The synthesis typically involves cyclization and functional group modifications. For example, a related benzoxazin derivative was synthesized by dissolving intermediates in 6 N HCl, heating at 100°C for 2 hours, and purifying via reversed-phase HPLC with a 0.1% trifluoroacetic acid (TFA)/acetonitrile/water gradient . Subsequent ester hydrolysis under acidic conditions (e.g., HCl at 80°C for 16 hours) yields the final propanoic acid derivative. Reaction progress should be monitored using thin-layer chromatography (TLC) and liquid chromatography–mass spectrometry (LCMS).

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation requires a combination of:

  • ¹H NMR spectroscopy : To verify proton environments (e.g., benzoxazin ring protons, methyl groups, and propanoic acid side chain). For example, a related compound showed characteristic peaks at δ 3.86 ppm (methoxy group) and δ 7.11–7.29 ppm (aromatic protons) .
  • LCMS : To confirm molecular weight (e.g., MH⁺ 377 for a benzoxazol analog) and retention time consistency (e.g., 1.35 min under method A) .
  • Melting point analysis : To compare with literature values (e.g., 180–182°C for triazine-linked analogs) .

Q. What analytical techniques are recommended for assessing purity?

  • High-performance liquid chromatography (HPLC) : Use a C18 column with a gradient elution system (e.g., acetonitrile/water with 0.1% TFA) to achieve >95% purity .
  • TLC : Monitor reaction progress using hexane/ethanol (1:1) as a mobile phase .
  • Elemental analysis : Validate empirical formula consistency (e.g., C₁₆H₂₂O₉ for glycosylated derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Temperature modulation : Prolonged heating (e.g., 16 hours at 80°C) during ester hydrolysis enhances conversion rates .
  • Catalyst selection : Acidic conditions (HCl or TFA) are critical for cyclization and deprotection steps. For example, 6 N HCl yielded a 32% isolated yield in a benzoxazin synthesis .
  • Solvent choice : Methanol or ethanol is preferred for esterification due to their polarity and compatibility with acid-sensitive intermediates .

Q. How should researchers resolve discrepancies in reported biological activity data?

  • Dose-response studies : Validate activity across multiple concentrations (e.g., IC₅₀ values for enzyme inhibition) to rule out assay-specific artifacts.
  • Metabolic stability assays : Assess whether phase II metabolism (e.g., glucuronidation or sulfation) alters activity. For instance, dehydroxylation of 3-(3,4-dihydroxyphenyl)propanoic acid reduces its bioavailability, impacting observed effects .
  • Comparative structural analysis : Compare with analogs (e.g., 3-{6-chloro-3-oxo-7-[(1R)-1-(pyridin-2-yl)ethoxy]benzoxazin-4-yl}propanoic acid) to identify critical functional groups .

Q. What methodologies are suitable for studying metabolic stability and degradation pathways?

  • In vitro hepatocyte assays : Incubate the compound with liver microsomes to identify primary metabolites (e.g., hydroxylated or conjugated derivatives) .
  • High-resolution mass spectrometry (HRMS) : Detect low-abundance metabolites, such as 3-(4-hydroxyphenyl)propanoic acid-O-sulfate .
  • Stability under physiological conditions : Test solubility in PBS (pH 7.4) and susceptibility to enzymatic hydrolysis (e.g., esterase treatment) .

Q. Methodological Considerations for Data Contradictions

  • Batch variability : Ensure consistent starting material purity (e.g., >95% via HPLC) to avoid confounding results .
  • Analytical calibration : Use certified reference standards (e.g., 3-(4-hydroxyphenyl)propanoic acid, CAS 501-97-3) for quantitative comparisons .
  • Reproducibility : Replicate experiments across independent labs to confirm findings, particularly for novel derivatives like triazine-linked benzoxazins .

Q. Notes

  • Avoid commercial suppliers (e.g., BenchChem) and prioritize peer-reviewed synthesis protocols .
  • Structural analogs (e.g., glycosylated or halogenated derivatives) provide insights into structure-activity relationships .
  • Always cross-validate NMR and LCMS data with elemental analysis for novel compounds .

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